molecular formula C7H8N2O2 B1309164 Methyl 4-aminopyridine-2-carboxylate CAS No. 71469-93-7

Methyl 4-aminopyridine-2-carboxylate

Cat. No. B1309164
CAS RN: 71469-93-7
M. Wt: 152.15 g/mol
InChI Key: YHOVYZINCVIRGK-UHFFFAOYSA-N
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Description

“Methyl 4-aminopyridine-2-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “Methyl 4-aminopyridine-2-carboxylate” derivatives has been reported in the literature . These derivatives were synthesized to determine their in vitro antimicrobial activity . The chemical structures of the synthesized compounds were confirmed by elemental analyses, FT-IR, and 1H NMR spectral studies .


Molecular Structure Analysis

The molecular weight of “Methyl 4-aminopyridine-2-carboxylate” is 152.15 . The compound is solid at 20 degrees Celsius .


Chemical Reactions Analysis

“Methyl 4-aminopyridine-2-carboxylate” is involved in the formation of methoxo-bridged copper (II) complexes . It has also been used in the synthesis of 2-amino-4-methyl­pyridinium 2-hy­droxy­benzoate .


Physical And Chemical Properties Analysis

“Methyl 4-aminopyridine-2-carboxylate” is a white to light yellow to light orange powder to crystal . The melting point of the compound ranges from 131.0 to 135.0 °C .

Scientific Research Applications

Antimicrobial Activity

Methyl 4-aminopyridine-2-carboxylate derivatives have been synthesized and studied for their potential as antimicrobial agents. These compounds have shown in vitro antimicrobial activity, which is significant for the development of new antibiotics and antifungal medications . The ability to combat resistant strains of bacteria and fungi makes these derivatives valuable in pharmaceutical research.

Photoluminescent Materials

Studies have explored the use of Methyl 4-aminopyridine-2-carboxylate in the creation of photoluminescent materials, particularly Cu (I) coordination polymers (CPs) . These materials are considered as cost-effective alternatives to lanthanides in solar cells, potentially increasing the efficiency of photon conversion and contributing to the advancement of solar energy technologies.

Proteomics Research

This compound is utilized in proteomics research, where it serves as a reagent in the study of proteins. Its role is crucial in understanding protein structures and functions, which can lead to breakthroughs in understanding diseases at the molecular level and developing targeted therapies .

Organic Synthesis

Methyl 4-aminopyridine-2-carboxylate is a valuable building block in organic synthesis. It is used to construct complex molecules for various chemical studies, including the development of new chemical entities with potential therapeutic applications .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of Methyl 4-aminopyridine-2-carboxylate are being investigated for their antimicrobial properties to protect crops from bacterial and fungal infections. This could lead to the development of new pesticides and fungicides that are more effective and environmentally friendly .

Environmental Applications

The antimicrobial properties of Methyl 4-aminopyridine-2-carboxylate derivatives also have implications for environmental applications. They could be used in water treatment processes to eliminate harmful microbes and ensure the safety of drinking water supplies .

Mechanism of Action

While the specific mechanism of action for “Methyl 4-aminopyridine-2-carboxylate” is not explicitly stated in the available literature, it is known that compounds containing an azomethine group (–CH=N–) are important in elucidating the mechanism of transamination and racemisation reactions in biological systems .

Safety and Hazards

“Methyl 4-aminopyridine-2-carboxylate” is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It may cause respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

methyl 4-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOVYZINCVIRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396027
Record name Methyl 4-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminopyridine-2-carboxylate

CAS RN

71469-93-7
Record name Methyl 4-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Aminopyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methyl 4-nitropyridin-2-ylcarboxylate (0.7 g) (Deady et. al., Aus. J. Chem. 24 (1971)385-390) in methanol (30 ml) was treated with 10% Pd/C (0.3 g) and stirred under hydrogen at atmospheric pressure overnight. The solution was filtered and evaporated to yield the title compound (0.55 g). NMR δ(CDCl3) 3.97(3H,s), 4.34(2H, broad), 6.65(1H,dd), 7.39(1H,d), 8.32(1H,d).
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0.3 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 2.0 g of methyl 4-chloropicolinate and 2 g of sodium azide in 20 ml of dimethylformamide is stirred at 100° for 8 hours. The solvent is removed in vacuo, the reaction is diluted with water and the product extracted into ethyl acetate. After drying over magnesium sulfate, the solvent is removed in vacuo. The residue is hydrogenated in 30 ml of ethanol at atmospheric pressure over 500 mg of 10% palladium on carbon catalyst for 3 hours. After filtration through filter-cel the solvent is removed in vacuo and the residue crystallized from ether to afford methyl 4-aminopicolinate.
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2 g
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2 g
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20 mL
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Synthesis routes and methods IV

Procedure details

Prepared analogously to example 366a from 4-aminopicolinic acid and sulfuric acid in methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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